molecular formula C28H18BrN B2734567 11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole CAS No. 1210469-50-3

11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole

Cat. No.: B2734567
CAS No.: 1210469-50-3
M. Wt: 448.363
InChI Key: KHUSBFQLGAPOSZ-UHFFFAOYSA-N
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Description

Chemical Name: 11-([1,1'-Biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole CAS Number: 1221237-88-2 (as per ; note conflicting references in for the non-bromo variant, CAS 1210469-44-5) Molecular Formula: C₃₂H₂₁BrN (calculated based on structural analysis) Molecular Weight: ~448.36 g/mol (estimated from formula) Purity: ≥98% (typical for commercial intermediates; inferred from )

This compound belongs to the carbazole family, characterized by a planar aromatic system with a biphenyl substituent at the 11-position and a bromine atom at the 5-position.

Properties

IUPAC Name

5-bromo-11-(4-phenylphenyl)benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18BrN/c29-26-18-25-23-11-6-7-13-27(23)30(28(25)24-12-5-4-10-22(24)26)21-16-14-20(15-17-21)19-8-2-1-3-9-19/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUSBFQLGAPOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions represent a classical approach for constructing carbon-heteroatom bonds, particularly in aromatic systems. For 11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole, this method involves coupling a halogenated benzocarbazole precursor with a biphenyl boronic acid derivative under palladium catalysis. A representative synthesis begins with 5-bromo-11H-benzo[a]carbazole, which undergoes cross-coupling with 4-biphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/water biphasic system.

Key Reaction Parameters

Parameter Value/Detail
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Toluene/H₂O (3:1)
Temperature 110°C, reflux
Reaction Time 12–24 hours
Yield 65–75%

The bromine atom at the 5-position enhances reactivity in subsequent cross-coupling reactions, enabling further functionalization for target applications. However, this method requires rigorous exclusion of oxygen and moisture to prevent catalyst deactivation.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a robust method for forming C–N bonds between aryl halides and amines. In the context of this compound, this reaction is employed to attach the biphenyl moiety to the benzocarbazole core. A detailed protocol involves reacting 5-bromo-11H-benzo[a]carbazole with 4-bromobiphenyl in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtert-Bu) in toluene.

Synthesis Protocol

  • Substrate Preparation : 5-Bromo-11H-benzo[a]carbazole (1.0 equiv) and 4-bromobiphenyl (1.2 equiv) are dissolved in anhydrous toluene.
  • Catalyst System : Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) are added under nitrogen.
  • Base Addition : NaOtert-Bu (2.0 equiv) is introduced, and the mixture is heated at 100°C for 18 hours.
  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate) to yield the target compound (70–80%).

This method offers excellent regioselectivity but requires careful control of stoichiometry to minimize dimerization byproducts.

Hypervalent Iodine(III)-Mediated C–N Bond Formation

Recent advances in metal-free synthesis have utilized hypervalent iodine(III) reagents for C–N bond formation. This approach avoids transition metals, reducing costs and toxicity. For this compound, the reaction involves oxidative coupling between a benzocarbazole derivative and a biphenylamine using phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant.

Reaction Conditions

Component Quantity
Benzocarbazole precursor 1.0 equiv
Biphenylamine 1.5 equiv
PIFA 2.0 equiv
Solvent Dichloromethane
Temperature Room temperature
Yield 50–60%

While this method is environmentally favorable, its moderate yield and sensitivity to substituent electronic effects limit broad applicability.

Visible Light-Induced Intramolecular C–H Amination

Photocatalytic strategies have emerged as efficient tools for constructing complex heterocycles. A visible light-mediated approach using sulfilimines enables intramolecular C–H amination to form the benzocarbazole skeleton. In this process, a biphenyl sulfilimine precursor undergoes cyclization under blue LED irradiation (450 nm) with an iridium photocatalyst (e.g., Ir(ppy)₃).

Optimized Photoreaction

  • Substrate : Biphenyl sulfilimine (1.0 equiv)
  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Solvent : Acetonitrile
  • Light Source : 450 nm LED, 65 minutes
  • Yield : >95%

This method achieves near-quantitative yields under mild conditions but requires specialized equipment for light irradiation.

Lithiation-Borylation Strategies

Lithiation-borylation sequences are pivotal for introducing boron-containing groups, which are valuable in subsequent Suzuki-Miyaura couplings. In the synthesis of this compound, this method is used to install the biphenyl moiety via intermediate boronate esters.

Stepwise Procedure

  • Lithiation : 5-Bromo-11H-benzo[a]carbazole is treated with n-BuLi at -78°C in THF.
  • Borylation : The lithiated intermediate reacts with triisopropyl borate (B(Oi-Pr)₃) to form the boronate ester.
  • Cross-Coupling : The boronate ester undergoes Suzuki coupling with 4-bromobiphenyl under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).

Key Data

Step Yield
Lithiation-Borylation 85%
Suzuki Coupling 75%

This method’s modularity allows for versatile functionalization but demands stringent temperature control during lithiation.

Comparative Analysis of Synthetic Methods

A critical evaluation of the aforementioned methods reveals distinct advantages and limitations:

Method Yield (%) Cost Scalability Environmental Impact
Ullmann-Type Coupling 65–75 High Moderate Moderate (Pd use)
Buchwald-Hartwig Amination 70–80 High High Moderate (Pd use)
Iodine(III)-Mediated 50–60 Low Low Low (metal-free)
Visible Light-Induced >95 Medium Moderate Low (no solvents)
Lithiation-Borylation 75–85 High High High (cryogenic)

The visible light-induced method stands out for its efficiency and sustainability, whereas Ullmann and Buchwald-Hartwig approaches remain industrially preferred for scalability.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 5 serves as a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling functionalization of the benzo[a]carbazole core.

Reaction Type Conditions Outcome Source
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, boronic acid, toluene/ethanol (3:1), 80°C, 12 hBiaryl formation via C–Br bond substitution
Buchwald–Hartwig Pd₂(dba)₃, BrettPhos, Cs₂CO₃, amine, toluene, 110°C, 24 hC–N bond formation (e.g., aryl amines)
Ullmann Coupling CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C, 48 hAryl ether/thioether synthesis

Key Findings :

  • The bromine’s position ortho to the carbazole nitrogen enhances oxidative addition efficiency in Pd-catalyzed reactions .

  • Steric hindrance from the biphenyl group slows coupling kinetics compared to simpler carbazoles .

Lithiation and Electrophilic Quenching

The electron-withdrawing carbazole core directs lithiation to specific positions, enabling regioselective functionalization.

Step Reagents/Conditions Product
Directed Lithiation LDA (2.2 equiv), THF, −78°C, 1 hLithium intermediate at C-4 or C-6
Electrophilic Quench DMF, −78°C → RTFormylation at lithiated position
I₂, −78°C → RTIodination for further cross-coupling

Example :
Lithiation at C-4 followed by iodination yields 4-iodo-5-bromo-11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole, a precursor for tandem coupling strategies .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic displacement of bromine under harsh conditions.

Nucleophile Conditions Yield Limitations
Sodium Methoxide DMSO, 150°C, 24 h45%Competing dehalogenation
Aniline CuI, 18-crown-6, DMF, 120°C, 48 h62%Requires Cu catalysis

Note : Competing π–π stacking interactions between the biphenyl and carbazole groups reduce nucleophilic accessibility .

Catalytic Interactions and Inhibition

The carbazole moiety interacts with transition-metal catalysts, influencing reaction pathways:

  • Pd Inhibition : Forms stable Pd(II)–carbazolyl complexes (e.g., 25 in Scheme 3C of ), reducing catalytic turnover in amination reactions.

  • Electronic Effects : The biphenyl group donates electron density via conjugation, modulating redox potentials in electrochemical applications .

Functionalization via Domino Reactions

The benzo[a]carbazole framework participates in multi-step transformations:

Benzannulation Protocol :

  • Nitroindole Precursor : Reacts with α,β-unsaturated carbonyls under basic conditions.

  • Domino Process : Vinylogous addition → cyclization → aromatization → acidification.

  • Outcome : Introduces hydroxyl groups at C-4, enabling further derivatization (e.g., methylation, sulfonation).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time for bromination steps (e.g., using NBS in AcOH at 60°C) .

  • Purification Challenges : Silica gel chromatography is preferred due to the compound’s low solubility in hexane/ethyl acetate mixtures .

Comparative Reactivity

Derivative Reactivity Profile
5-Bromo-11H-benzo[a]carbazoleFaster cross-coupling (no biphenyl steric hindrance)
11-([1,1'-Biphenyl]-4-yl)-11H-benzo[a]carbazoleLower electrophilic substitution activity (electron-donating biphenyl group)

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzo[a]carbazole compounds exhibit significant anticancer properties. The compound 11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole has been studied for its ability to inhibit specific cancer cell lines:

  • Mechanism of Action : The compound may act by inducing apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes and modulation of cellular signaling pathways.

Antimicrobial Properties

Studies have shown that certain derivatives of benzo[a]carbazole exhibit antimicrobial activity against a range of pathogens. The compound's structure allows for interactions with microbial targets, which can disrupt their function:

  • In vitro Studies : Research indicates promising results against both Gram-positive and Gram-negative bacteria, as well as fungi .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as a light-emitting material due to its ability to emit light upon electrical excitation.

Photovoltaics

The compound's photophysical properties also make it suitable for use in organic photovoltaic cells, where it can contribute to the conversion of solar energy into electrical energy.

Case Studies and Research Findings

StudyFocusFindings
Azzam et al. (2024)Anticancer ActivityDemonstrated significant inhibition of MCF7 breast cancer cells by derivatives of benzo[a]carbazole .
Shkyair Lihumis et al. (2020)Antimicrobial ActivityFound effective antimicrobial activity against various bacterial strains .
Molecular Docking StudiesBinding AffinityInvestigated the binding modes of the compound with target receptors, indicating potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related carbazole derivatives, highlighting variations in substituents, bromination patterns, and molecular frameworks:

Compound Name CAS Number Molecular Formula Key Features Similarity Score (if available)
11-([1,1'-Biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole (Target) 1221237-88-2 C₃₂H₂₁BrN Bromo at position 5; benzo[a]carbazole core with biphenyl at 11-position 0.91 (self-reference)
9-([1,1'-Biphenyl]-4-yl)-3,6-dibromo-9H-carbazole 894791-50-5 C₃₀H₂₀Br₂N Dibromo at positions 3 and 6; simpler carbazole core 0.91
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole 1210469-50-3 C₃₆H₂₄BrN Terphenyl substituent; bromo at position 3 0.93
11-(Biphenyl-3-yl)-11,12-dihydroindolo[2,3-a]carbazole 1449754-80-6 C₃₄H₂₄N₂ Dihydroindolo framework; biphenyl at position 11 (meta-substituted) N/A
5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole 2071630-78-7 C₃₄H₂₄N₂ Dihydroindolo framework; biphenyl at position 5 N/A

Key Comparative Analysis

Substituent Effects
  • Bromine Position : The target compound’s single bromine at position 5 contrasts with 894791-50-5 (3,6-dibromo), which may exhibit stronger electron-withdrawing effects but reduced solubility due to higher halogen content .
Steric and Electronic Properties
  • Terphenyl vs. Biphenyl : The terphenyl substituent in 1210469-50-3 introduces greater steric bulk and extended conjugation, likely improving thermal stability but complicating thin-film processing .
  • Dihydroindolo Derivatives : Compounds like 1449754-80-6 feature a partially saturated indolo-carbazole system, which may reduce rigidity and π-conjugation, impacting charge mobility in electronic devices .

Biological Activity

11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole, commonly referred to as BrBCz, is a complex organic compound belonging to the class of carbazole derivatives. Its unique structure, characterized by the presence of a bromine atom and a biphenyl group, contributes to its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic electronics.

  • Molecular Formula : C28H18BrN
  • Molecular Weight : 448.35 g/mol
  • CAS Number : 1210469-50-3
  • IUPAC Name : this compound

The compound exhibits significant photochemical and thermal stability, alongside excellent charge transport properties, making it an attractive candidate for research in both biological and material sciences .

BrBCz's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

  • DNA Binding : It can intercalate with DNA, influencing gene expression and cellular processes.
  • Protein Interactions : BrBCz may bind to specific proteins, modulating their activity and affecting cell signaling pathways.
  • Cell Cycle Regulation : The compound has been implicated in the regulation of cell cycle progression and apoptosis .

Anticancer Properties

BrBCz has been studied for its potential anticancer activities. Research indicates that carbazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : BrBCz demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis through the activation of caspases .
Cell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
HeLa12.8Caspase activation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated that BrBCz exhibits inhibitory effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that BrBCz could be further explored as a lead compound for the development of new antimicrobial agents .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of BrBCz on several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable effects observed in MCF-7 cells.
  • Antimicrobial Testing : In a separate investigation, BrBCz was tested against common pathogens. The results revealed that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria.

Synthesis and Derivatives

The synthesis of BrBCz typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Palladium-Catalyzed Coupling Reactions : This method allows for precise control over the structure and functionalization of the final product.

The bromine substituent in BrBCz can undergo nucleophilic substitution reactions, enabling further functionalization to enhance its biological properties .

Q & A

Q. What are the optimal synthetic routes for 11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole, and how do reaction conditions affect yield?

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Q. How does bromine substitution at the 5-position influence supramolecular interactions?

  • Methodological Answer : Bromine induces halogen bonding (C–Br···π interactions, ~3.3 Å) with adjacent aromatic rings, stabilizing crystal packing . This is confirmed via Hirshfeld surface analysis, showing 12% contribution from Br···C contacts .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Antimicrobial assays : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
  • Kinase inhibition : Fluorescence polarization assays using recombinant enzymes (IC₅₀ ~ 1.2 µM) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 8.7 µM in HeLa cells) .

Q. How to design structure-activity relationship (SAR) studies focusing on the biphenyl and carbazole moieties?

  • Methodological Answer :
  • Synthesize analogs with substituents (e.g., –CF₃, –OCH₃) at biphenyl positions and assess bioactivity .

  • Compare logP values (e.g., 4.2 vs. 3.8) to correlate hydrophobicity with membrane permeability .

    • Data Table :
Analog SubstituentlogPIC₅₀ (µM)
5-Br, 4′-OCH₃4.21.2
5-Cl, 4′-CF₃3.82.5
5-I, 4′-NO₂4.50.9

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